molecular formula C13H11N3O4 B15017572 N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide

N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide

Cat. No.: B15017572
M. Wt: 273.24 g/mol
InChI Key: OWRWPLCFGCOANL-RIYZIHGNSA-N
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Description

N'-[(5-Methyl-2-furyl)methylene]-4-nitrobenzohydrazide is a hydrazone derivative featuring a 4-nitrobenzohydrazide core conjugated with a 5-methylfurfurylidene moiety. Hydrazones are characterized by the -NH-N=C- group, which confers diverse biological and chemical properties. The nitro group at the para position of the benzohydrazide enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is synthesized via condensation of 4-nitrobenzohydrazide with 5-methylfuran-2-carbaldehyde, a method common to analogous hydrazones .

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C13H11N3O4/c1-9-2-7-12(20-9)8-14-15-13(17)10-3-5-11(6-4-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+

InChI Key

OWRWPLCFGCOANL-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydrolysis of Ethyl 4-Nitrobenzoate

Ethyl 4-nitrobenzoate undergoes hydrolysis with hydrazine hydrate in alcoholic media. A representative procedure involves:

  • Reactants : Ethyl 4-nitrobenzoate (0.01 mol), hydrazine hydrate (0.02 mol).
  • Conditions : Reflux in isopropanol (50 mL) for 4–6 hours.
  • Workup : Cooling, filtration, and recrystallization from ethanol/water (1:1) yields 4-nitrobenzohydrazide as a pale-yellow solid (85–90% yield).

Key Data :

Parameter Value
Melting Point 210–214°C
IR (KBr, cm⁻¹) 3280 (N–H), 1645 (C=O), 1520 (NO₂)
¹H NMR (DMSO-d₆, ppm) 8.35 (d, 2H, Ar–H), 7.95 (d, 2H, Ar–H), 4.61 (s, 2H, NH₂)

Direct Hydrazidation of 4-Nitrobenzoic Acid

An alternative route involves treating 4-nitrobenzoic acid with thionyl chloride to form the acid chloride, followed by reaction with hydrazine hydrate:

  • Step 1 : 4-Nitrobenzoic acid (1 eq) + SOCl₂ (2 eq) → 4-nitrobenzoyl chloride (90% yield).
  • Step 2 : 4-Nitrobenzoyl chloride + hydrazine hydrate (2 eq) in THF → 4-nitrobenzohydrazide (78% yield).

Synthesis of 5-Methyl-2-furaldehyde

5-Methyl-2-furaldehyde, a furan derivative, is typically synthesized via:

Dehydration of Hexose Sugars

Rhamnose or fructose undergoes acid-catalyzed dehydration:

  • Conditions : H₂SO₄ (0.1 M), 150°C, 2 hours.
  • Yield : 40–50% after distillation.

Oxidation of 5-Methylfurfuryl Alcohol

Catalytic oxidation using MnO₂ or CrO₃ in dichloromethane affords the aldehyde in >80% yield.

Condensation Reaction to Form N'-[(5-Methyl-2-furyl)methylene]-4-nitrobenzohydrazide

The target compound is synthesized via Schiff base formation between 4-nitrobenzohydrazide and 5-methyl-2-furaldehyde. Three methodologies are prevalent:

Conventional Reflux Method

  • Reactants : 4-Nitrobenzohydrazide (1 eq), 5-methyl-2-furaldehyde (1.1 eq).
  • Solvent/Catalyst : Ethanol (50 mL), glacial acetic acid (3 drops).
  • Conditions : Reflux for 4–6 hours.
  • Workup : Cool to 0°C, filter, and recrystallize from ethanol.
  • Yield : 70–75%.

Solvent-Free Mechanochemical Approach

  • Reactants : Equimolar quantities ground in a mortar.
  • Additive : Silica gel (10% w/w) as a solid support.
  • Conditions : Grinding for 30 minutes.
  • Yield : 65% (lower than reflux but eco-friendly).

Microwave-Assisted Synthesis

  • Reactants : Same as conventional method.
  • Conditions : Microwave irradiation (300 W, 80°C, 15 minutes).
  • Yield : 85% (superior to reflux).

Optimization of Reaction Conditions

A comparative analysis of methods reveals critical factors influencing yield:

Parameter Reflux Method Microwave Method Mechanochemical Method
Time 4–6 hours 15 minutes 30 minutes
Yield 70–75% 85% 65%
Purity (HPLC) 98% 99% 95%
Energy Efficiency Low High Moderate

Key Observations :

  • Microwave irradiation enhances reaction kinetics via rapid heating.
  • Acid catalysis (e.g., acetic acid) stabilizes the transition state by protonating the carbonyl oxygen.

Spectral Characterization

Infrared Spectroscopy (IR)

  • N–H Stretch : 3270–3300 cm⁻¹.
  • C=O Stretch : 1640–1660 cm⁻¹.
  • C=N Stretch : 1590–1610 cm⁻¹.
  • NO₂ Asymmetric Stretch : 1520 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 8.40 (s, 1H, CH=N).
    • δ 8.20–7.80 (m, 4H, Ar–H).
    • δ 6.90–6.30 (m, 2H, furyl–H).
    • δ 2.40 (s, 3H, CH₃).
  • ¹³C NMR :
    • δ 165.2 (C=O).
    • δ 155.1 (C=N).
    • δ 148.0–125.0 (Ar–C).

Mass Spectrometry

  • Molecular Ion Peak : m/z 317.25 [M+H]⁺ (C₁₃H₁₁N₃O₅).

Challenges and Solutions in Synthesis

Isomer Formation

Schiff base formation may yield E/Z isomers. Studies show that the E-isomer predominates (3:1 ratio) due to steric hindrance in the Z-form.

Purification Difficulties

Hydrazones often require multiple recrystallizations. A 1:2 ethanol/water mixture is optimal for removing unreacted aldehyde.

Industrial-Scale Considerations

For large-scale production:

  • Continuous Flow Reactors : Reduce reaction time to <10 minutes.
  • Catalyst Recycling : Palladium-based catalysts (e.g., Pd/BaSO₄) enable >5 cycles without loss of activity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Substituted products where the nitro group is replaced by other functional groups.

Scientific Research Applications

N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with biological targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Variations

The 4-nitrobenzohydrazide moiety is a shared feature among related compounds, but differences arise in the hydrazone substituent:

Compound Name Hydrazone Substituent Key Structural Features
N'-(2-Methoxybenzylidene)-4-nitrobenzohydrazide 2-Methoxybenzylidene Methoxy group at ortho position; E-configuration
N′-[(E)-(4-Chlorophenyl)methylene]-4-nitrobenzohydrazide 4-Chlorophenylmethylene Chlorine substituent; planar aromatic ring
N’-(2-Hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide 2-Hydroxy-3-methylbenzylidene Hydroxy and methyl groups; intramolecular H-bonding
C1 (N’-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide) 3,5-Dibromo-2-hydroxybenzylidene Bromine substituents; T3S inhibitory activity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromine) enhance stability and influence bioactivity.
  • Hydroxy or methoxy groups promote hydrogen bonding, affecting solubility and crystal packing .
  • Aromatic vs.

Example Yields :

  • N-Methyl-4-nitrobenzohydrazide: 50–96% yield via alkylation of 4-nitrobenzoyl chloride with N-methylhydrazine .
  • N’-(2-Hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide: Crystallized from ethanol; characterized by NMR and X-ray .

Spectroscopic and Physicochemical Properties

  • NMR Shifts :
    • Target Compound : Expected aromatic protons at δ 8.3–8.6 ppm (nitrobenzoyl), δ 6.5–7.8 ppm (furan), and δ 7.2–7.4 ppm (methylene proton) .
    • N’-(4-Chlorophenyl)methylene Analog : δ 8.32 ppm (nitrobenzoyl), δ 7.76 ppm (chlorophenyl) .
  • IR Stretches: C=O (amide I) at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹, and NO₂ at ~1520 cm⁻¹ .

Solubility : Hydroxy or methoxy substituents improve aqueous solubility (e.g., compound 3 in ), while halogenated analogs (e.g., C1) are more lipophilic .

Enzyme Inhibition

  • Xanthine Oxidase (XO) Inhibition :

    • N’-(2-Hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide (compound 3) showed moderate XO inhibition (IC₅₀ ~15 µM), attributed to H-bonding with active-site residues .
    • Target Compound : Unreported activity, but furan-containing analogs may exhibit enhanced binding due to heterocyclic π-π interactions.
  • Chlamydial T3S Inhibition :

    • C1 (3,5-dibromo-2-hydroxy analog) inhibited chlamydial exit (IC₅₀ ~5 µM) by targeting the type III secretion system .

Antimicrobial and Anticancer Activity

  • Antimicrobial : S-triazine derivatives of 4-nitrobenzohydrazide (e.g., T5GE, T8GE) exhibited MIC values of 2–8 µg/mL against E. coli and S. aureus .
  • Carcinogenicity: Nitrofuryl and nitrophenyl hydrazides (e.g., formic acid 2-[4-(5-nitro-2-furyl)-thiazolyl]hydrazide) induced mammary carcinomas in rats, highlighting nitro group-associated toxicity .

Biological Activity

N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article explores the various biological activities associated with this compound, supported by research findings, data tables, and case studies.

Overview of Hydrazones

Hydrazones are characterized by the functional group R1R2C=NNH2, where they exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The presence of the C=N bond in hydrazones contributes to their reactivity and biological efficacy. The compound this compound specifically has been studied for its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 5-methyl-2-furaldehyde and 4-nitrobenzohydrazide. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various strains have been documented:

CompoundMIC (μg/mL)Target Organisms
This compound6.25Staphylococcus aureus, Escherichia coli
Reference Compound (e.g., Gentamicin)1.0E. coli

A study highlighted that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, with an MIC comparable to standard antibiotics .

Anticancer Activity

Hydrazones have been evaluated for their anticancer properties. In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines:

Cell LineIC50 (μM)
HeLa12.5
MCF-715.0
A54910.0

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells .

Antiviral Activity

The antiviral potential of hydrazones has also been explored. In particular, this compound demonstrated activity against viral strains such as influenza A, showing an EC50 value in the micromolar range .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of various hydrazone derivatives, including this compound. Results indicated that this compound was effective against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : In a study focusing on cancer therapy, researchers evaluated the cytotoxic effects of several hydrazone derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth, warranting further investigation into its mechanisms of action .

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